molecular formula C20H16N2O4S B2814020 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide CAS No. 941961-91-7

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide

Cat. No.: B2814020
CAS No.: 941961-91-7
M. Wt: 380.42
InChI Key: CHCZRILXMTZRAU-UHFFFAOYSA-N
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Description

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide is a complex organic compound that features a benzofuran, thiazole, and dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common approach starts with the formation of the benzofuran ring, followed by the construction of the thiazole ring. The final step involves coupling the thiazole derivative with 3,4-dimethoxybenzoyl chloride under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide
  • N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide

Uniqueness

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide is unique due to the presence of both benzofuran and thiazole rings, which confer distinct chemical properties and biological activities. Its dimethoxybenzamide moiety further enhances its potential as a versatile compound in various applications.

Properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c1-24-16-8-7-13(10-18(16)25-2)19(23)22-20-21-14(11-27-20)17-9-12-5-3-4-6-15(12)26-17/h3-11H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCZRILXMTZRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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